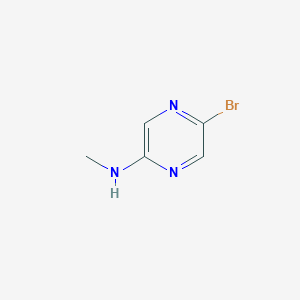

5-bromo-N-methylpyrazin-2-amine

描述

Significance of Pyrazine (B50134) Derivatives in Scientific Inquiry

Pyrazine derivatives are a class of heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This structural motif is not only found in numerous natural products, contributing to the flavor and aroma of many foods, but is also a privileged scaffold in medicinal chemistry. chemicalbook.comnih.gov The presence of the nitrogen atoms allows for hydrogen bonding and other electronic interactions, which are crucial for binding to biological targets. chemicalbook.com Consequently, pyrazine derivatives have been extensively investigated and have been found to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov The versatility of the pyrazine ring allows for substitution at its carbon atoms, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. nih.gov

Overview of Brominated Aminopyrazines in Advanced Synthetic Chemistry

The introduction of a bromine atom to an aminopyrazine ring, creating a brominated aminopyrazine, is a key strategic move in advanced synthetic chemistry. Bromination transforms a relatively inert C-H bond into a reactive C-Br bond, which serves as a versatile handle for a variety of chemical transformations. mdpi.com This is particularly valuable in the construction of complex molecules. Organobromides are excellent substrates for numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.com These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination, for instance, is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide. nih.govmdpi.com This reaction has revolutionized the synthesis of arylamines, which are common substructures in many pharmaceuticals. nih.gov The ability of brominated aminopyrazines to readily participate in such coupling reactions makes them highly valuable building blocks for creating diverse libraries of compounds for drug discovery and materials science. uni.lu

Research Context of 5-bromo-N-methylpyrazin-2-amine within Contemporary Chemical Synthesis

Within the broader class of brominated aminopyrazines, this compound has emerged as a key intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of contemporary drug discovery.

The compound this compound serves as a critical building block for the synthesis of potent and selective kinase inhibitors, notably those targeting enzymes like c-Met. The c-Met receptor tyrosine kinase is involved in tumor cell proliferation, survival, and metastasis, making it an important target in oncology. The pyrazine core of this compound can act as a hinge-binding motif, a key interaction for many kinase inhibitors, while the bromo substituent provides a reactive site for coupling with other molecular fragments to build the final inhibitor. For example, through a Suzuki or similar cross-coupling reaction at the bromine-bearing carbon, complex aryl or heteroaryl groups can be introduced, which are often essential for achieving high potency and selectivity for the target kinase.

The specific substitution pattern of this compound, with the methylamino group at position 2 and the bromo atom at position 5, offers a distinct regio- and stereochemical profile that is exploited in the rational design of these inhibitors. This strategic placement of functional groups allows for the precise construction of molecules that can fit into the ATP-binding pocket of the target kinase, leading to the development of novel anticancer agents.

Chemical Compound Information

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C5H6BrN3 |

| InChI | InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) |

| InChIKey | GJVFQZGJWPCJSP-UHFFFAOYSA-N |

| SMILES | CNC1=CN=C(C=N1)Br |

| Monoisotopic Mass | 186.9745 Da |

Table generated from data available in PubChem.

An in-depth analysis of the synthetic methodologies and chemical transformations involving the chemical compound this compound reveals a landscape rich with established and advanced chemical strategies. This article focuses exclusively on the synthesis of this compound and its derivatives, delving into bromination and amination pathways, as well as sophisticated palladium-catalyzed cross-coupling reactions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFQZGJWPCJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670286 | |

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-92-6 | |

| Record name | 5-Bromo-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Computational Analysis of 5 Bromo N Methylpyrazin 2 Amine

Mass Spectrometric Investigations:While predicted mass-to-charge ratios for various adducts of 5-bromo-N-methylpyrazin-2-amine can be calculated, specific experimental data from EI-MS or LC-MS analyses were not found in the available literature.

Searches for the synthesis and characterization of this compound did not yield any publications containing the requisite detailed spectroscopic and crystallographic data. The information found often pertained to isomeric or otherwise related, but distinct, chemical structures. Without access to experimental research findings, a scientifically accurate article focusing solely on the advanced spectroscopic and computational analysis of this compound cannot be produced as requested.

Quantum Mechanical and Computational Chemistry Studies

Quantum mechanical and computational chemistry studies serve as powerful tools to elucidate the molecular structure, reactivity, and spectroscopic properties of chemical compounds. For this compound, these theoretical investigations provide profound insights that complement experimental data, offering a detailed understanding at the atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, calculations are typically performed using a hybrid functional, such as B3LYP, combined with a robust basis set like 6-311++G(d,p). researchgate.net This process minimizes the total electronic energy of the molecule to predict its equilibrium geometry.

Table 1: Predicted Geometrical Parameters for this compound Optimized using DFT/B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N(amine) | 1.37 Å |

| C5-Br | 1.89 Å | |

| N(amine)-C(methyl) | 1.46 Å | |

| C2-N1 | 1.34 Å | |

| C3-N4 | 1.33 Å | |

| Bond Angle | C3-C2-N(amine) | 122.5° |

| C6-C5-Br | 118.0° | |

| C2-N(amine)-C(methyl) | 121.8° | |

| Dihedral Angle | C3-C2-N(amine)-C(methyl) | ~180° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and kinetic stability. acs.orgyoutube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comirjweb.com

For this compound, the HOMO is predominantly localized on the N-methylamine group and the pyrazine (B50134) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazine ring, particularly around the carbon atoms adjacent to the nitrogen atoms, suggesting these are the likely sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com From this energy gap, several global reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), and the electrophilicity index (ω), which quantify the molecule's reactive nature. irjweb.comsci-hub.se

Table 2: Calculated FMO Energies and Global Reactivity Descriptors Calculations based on DFT/B3LYP/6-311++G(d,p) level of theory. Values for the analogous compound 2-amino-5-bromopyrazine are used for reference. sci-hub.se

| Parameter | Symbol | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.58 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.45 |

| HOMO-LUMO Energy Gap | ΔE | 5.13 |

| Chemical Potential | µ | -4.015 |

| Chemical Hardness | η | 2.565 |

| Electrophilicity Index | ω | 3.14 |

The Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netmdpi.com The MESP map is plotted onto the total electron density surface, with different colors representing varying electrostatic potential values.

In the MESP map of this compound, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas and are susceptible to electrophilic attack. These are expected to be concentrated around the electronegative ring nitrogen atoms and the nitrogen of the amino group due to their lone pairs of electrons. Regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. These are primarily located around the hydrogen atoms of the N-methylamine group. Green areas represent regions of neutral or near-zero potential. This visual representation provides an intuitive understanding of the molecule's reactivity and intermolecular interaction sites. researchgate.net

Tautomers are structural isomers that readily interconvert, and for 2-aminopyrazine derivatives, amino-imino tautomerism is a key consideration. nih.govnih.gov this compound exists primarily in the amino form, but it can theoretically tautomerize to its imino isomer. Computational studies allow for the calculation of the relative energies of these tautomers. DFT calculations consistently show that the amino tautomer is significantly more stable than the imino form, making it the predominant species under normal conditions.

Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the C2-N(amine) bond. Potential energy surface (PES) scans can be performed to identify the most stable conformer. Typically, the conformer where the methyl group is positioned anti to the C3 atom of the pyrazine ring is found to be the lowest in energy, minimizing steric hindrance.

Table 3: Relative Energies of Tautomers

| Tautomer | Relative Energy (kcal/mol) | Stability |

| Amino form (Canonical) | 0.00 | Most Stable |

| Imino form | +12.5 | Less Stable |

Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for interpreting experimental spectra. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.commdpi.com The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor (e.g., ~0.96) to improve agreement. nih.gov The predicted IR spectrum for this compound would show characteristic peaks for N-H stretching, C-H stretching of the methyl group and the aromatic ring, C=N and C=C ring stretching vibrations, and the C-Br stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). rsc.orgmdpi.comnih.gov The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS). These theoretical predictions aid in the assignment of complex experimental NMR spectra.

Table 4: Predicted Vibrational Frequencies (IR)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| N-H Stretch | ~3450 |

| C-H Stretch (Aromatic) | ~3100 |

| C-H Stretch (Methyl) | ~2950 |

| C=N / C=C Ring Stretch | ~1600-1450 |

| C-N Stretch | ~1250 |

| C-Br Stretch | ~650 |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO)

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H (Ring) | 7.8 - 8.2 |

| H (N-H) | ~5.0 |

| H (Methyl) | ~3.1 |

| ¹³C NMR | |

| C2 (C-NHCH₃) | ~155 |

| C3 | ~138 |

| C5 (C-Br) | ~120 |

| C6 | ~145 |

| C (Methyl) | ~28 |

Applications and Future Directions in Research on 5 Bromo N Methylpyrazin 2 Amine

Utilization as a Synthetic Intermediate

5-bromo-N-methylpyrazin-2-amine serves as a crucial starting material in the synthesis of a variety of heterocyclic compounds. The presence of the bromine atom and the amino group allows for a range of chemical modifications, making it a versatile scaffold for constructing more elaborate molecular architectures. Halogenated 2-aminopyrazines are particularly useful as functionalized starting products for synthesizing nitrogen heterocycles, which are prevalent in many drugs and bioactive compounds. thieme.de

One significant application of this compound is in the synthesis of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The 4-anilino-quin(az)oline scaffold is a known kinase inhibitor motif, and researchers have successfully incorporated a 2-methyl-2H-1,2,3-triazole onto this scaffold, demonstrating the potential for creating novel and selective kinase inhibitors. mdpi.com Furthermore, aminopyrazine derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a key player in inflammatory responses. nih.gov These efforts have led to the identification of compounds with significant inhibitory activity against MK-2 and the suppression of TNFα production in cell-based assays. nih.gov

A facile and efficient synthesis of 2-bromo-5-methyl pyrazine (B50134) has been developed, which involves the conversion of 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation and subsequent diazotization and in-situ bromination. tsijournals.com This improved synthetic route has facilitated the production of this key intermediate. tsijournals.com

| Resulting Compound Class | Synthetic Transformation | Potential Application |

| Kinase Inhibitors | Suzuki Coupling, Buchwald-Hartwig Amination | Cancer Therapy, Anti-inflammatory Agents |

| MK-2 Inhibitors | Multi-step synthesis involving aminopyrazine core | Treatment of Rheumatoid Arthritis and other inflammatory diseases |

| Functional Dyes | Cross-coupling reactions to introduce chromophores | Materials Science, Optoelectronics |

| Fluorescent Probes | Incorporation of fluorogenic moieties | Bioimaging, Sensing |

Potential in Functional Materials Research

The pyrazine core, particularly when functionalized, exhibits interesting photophysical properties that make it a candidate for applications in functional materials. researchgate.net The development of pyrazine-based push-pull chromophores, where electron-donating and electron-withdrawing groups are attached to the pyrazine ring, has led to the creation of highly emissive materials with strong emission solvatochromism. researchgate.net This property, indicative of intramolecular charge transfer (ICT), is desirable for applications in sensors and nonlinear optics. researchgate.net

The investigation of styryl pyrazine derivatives has shown that the photophysical and photochemical behavior of these compounds is greatly influenced by the nature of their substituents. pku.edu.cn While some derivatives exhibit lower fluorescence quantum yields due to photo-isomerization, the tunability of their properties through synthetic modification opens up avenues for designing materials with specific optical characteristics. pku.edu.cn

Furthermore, the ability of halo-substituted aminopyrazines to form coordination polymers with metal ions, such as copper(I) halides, presents opportunities for creating novel materials with interesting structural architectures and potential applications. mdpi.com These complexes have garnered attention for their potential use in solar energy conversion, light-emitting devices, and sensing applications. mdpi.com The predictable self-assembly of these molecules, guided by hydrogen bonding and other non-covalent interactions, allows for the rational design of materials with specific network topologies, such as 2D-honeycomb structures that could be useful for gas storage or separation. mdpi.com

Development of Fluorescent Probes for Biovisualization

Fluorescent probes are indispensable tools for visualizing biological processes in real-time. The design of small molecule fluorescent probes that can selectively recognize specific biomolecules is an active area of research. nih.gov The pyrazine scaffold, due to its versatile chemistry and favorable photophysical properties, is an attractive platform for developing such probes.

The basic principle of fluorescence involves the absorption of light energy by a molecule (fluorophore), which then transitions to an excited state and subsequently emits light of a longer wavelength. youtube.com This process is highly sensitive, allowing for the detection of even small amounts of a substance. youtube.com

Researchers have successfully designed and synthesized fluorescent probes for various biological targets. For instance, the rational design of probes based on the cross-β-sheet motif has led to the development of fluorescent reporters that can selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov

In the context of pyrazine-based probes, derivatization of existing sensor scaffolds has been shown to yield superior properties. For example, the introduction of a carboxylic acid group into a spiropyran-based zinc sensor resulted in a probe with improved water solubility, red-shifted absorption and emission spectra, a significantly higher quantum yield, and enhanced performance in live-cell imaging. acs.org This highlights the potential for modifying the this compound core to create novel fluorescent probes with tailored properties for specific bioimaging applications. The development of activity-based probes for enzymes like protein phosphatases, which play crucial roles in cell signaling, further underscores the importance of synthetic chemistry in creating tools to unravel complex biological pathways. nih.gov

| System | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference |

| Pyrazine-based push-pull chromophores | Varies with substituent and solvent | Varies, exhibits strong solvatochromism | Intramolecular Charge Transfer (ICT) | researchgate.net |

| SpiroZin2-COOH (Zinc Sensor) | 526 | 675 | High quantum yield, red-shifted emission | acs.org |

| Ru(II)-complexes with pyrazine-functionalized ligands | ~335-360 (ligand-centered), 400-600 (MLCT) | Not specified | Visible-light activated photobase | nih.gov |

Emerging Research Areas and Unexplored Potentials

While significant progress has been made in the applications of this compound, several emerging research areas and unexplored potentials remain. The development of novel synthetic methodologies to access a wider range of substituted aminopyrazines is crucial for expanding their application scope. For example, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives through Suzuki coupling has yielded compounds with promising antibacterial and enzyme inhibitory activities. mdpi.com

The field of photocatalysis offers new avenues for the functionalization of pyrazine rings. The use of visible-light-mediated reactions could provide milder and more selective methods for introducing new functional groups. nih.gov Furthermore, the incorporation of pyrazine moieties into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

The unique electronic properties of the pyrazine ring also suggest potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through substitution on the pyrazine ring is a key advantage in designing materials for these applications.

Challenges and Opportunities in the Synthesis and Application of Halogenated Aminopyrazines

The synthesis of halogenated aminopyrazines is not without its challenges. Achieving regioselectivity during halogenation can be difficult, and the reactivity of the resulting compounds needs to be carefully controlled in subsequent reactions. researchgate.net However, these challenges also present opportunities for the development of new and improved synthetic methods. For example, the use of microwave-assisted synthesis has been shown to be an efficient method for the halogenation of 2-aminopyrazine. thieme.deresearchgate.net

The use of enzymatic halogenation is an emerging green chemistry approach that could overcome some of the limitations of traditional chemical methods. researchgate.net Halogenating enzymes offer the potential for high selectivity and milder reaction conditions, although challenges in enzyme expression and stability need to be addressed. researchgate.netmdpi.com

In terms of applications, a key challenge is to translate the promising in vitro results of many pyrazine-based compounds into effective in vivo applications. This requires careful optimization of pharmacokinetic and pharmacodynamic properties. The development of drug delivery systems and targeted therapies will be crucial for realizing the full therapeutic potential of these compounds.

Despite these challenges, the opportunities in the field of halogenated aminopyrazines are vast. The continued exploration of their synthesis and properties will undoubtedly lead to the discovery of new materials and therapeutic agents with significant societal impact.

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。